molecular formula C7H11N3 B13616096 Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-

Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-

Cat. No.: B13616096
M. Wt: 137.18 g/mol
InChI Key: LJOYFNKFHLUAHZ-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- is a chemical compound that features a cyclopropane ring attached to an imidazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-1H-imidazole with cyclopropylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride
  • N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine
  • (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride

Uniqueness

Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropane moiety linked to a 1-methyl-1H-imidazole ring. Its molecular formula is C8H13N3C_8H_{13}N_3 with a molecular weight of approximately 151.21 g/mol. The unique structural features of this compound suggest various possible interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of cyclopropanamine derivatives. One study reported that N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride exhibited promising antibacterial properties, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. This suggests that modifications in the imidazole structure can significantly influence the biological activity of cyclopropanamine derivatives.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the methyl substitution on the imidazole ring plays a crucial role in enhancing biological activity. Variations in substituents on the imidazole ring can lead to different receptor interactions and potency levels. For instance, compounds with different methyl substitution patterns showed varied antibacterial efficacy, emphasizing the importance of structural modifications in optimizing biological activity .

Study 1: Antibacterial Efficacy

In a comparative study, various derivatives of cyclopropanamine were synthesized and tested against common bacterial strains. The results indicated that certain derivatives had significantly lower MIC values than others, demonstrating enhanced potency due to specific structural features. The study concluded that strategic modification of both the cyclopropane and imidazole components could yield compounds with superior antibacterial properties.

Compound NameMIC (µg/mL)Structural Features
N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine4Methyl group on imidazole
N-(2-Methylimidazolyl)cyclopropanamine8Different methyl position
2-(Cyclopropylamino)imidazoles16Cyclopropyl amine linkage

This table illustrates the correlation between structural features and antibacterial efficacy.

Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of cyclopropanamine derivatives in human liver microsomes. It was found that compounds with polar functionalities exhibited improved metabolic stability without compromising their biological activity. This balance is critical for developing effective therapeutic agents .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H11N3/c1-10-5-4-9-6(10)7(8)2-3-7/h4-5H,2-3,8H2,1H3

InChI Key

LJOYFNKFHLUAHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2(CC2)N

Origin of Product

United States

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